Glyoxalase I inhibitor 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

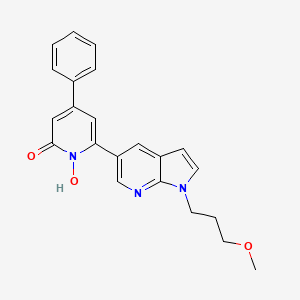

C22H21N3O3 |

|---|---|

Peso molecular |

375.4 g/mol |

Nombre IUPAC |

1-hydroxy-6-[1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-5-yl]-4-phenylpyridin-2-one |

InChI |

InChI=1S/C22H21N3O3/c1-28-11-5-9-24-10-8-17-12-19(15-23-22(17)24)20-13-18(14-21(26)25(20)27)16-6-3-2-4-7-16/h2-4,6-8,10,12-15,27H,5,9,11H2,1H3 |

Clave InChI |

MIWLVFZOCHMICD-UHFFFAOYSA-N |

SMILES canónico |

COCCCN1C=CC2=CC(=CN=C21)C3=CC(=CC(=O)N3O)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Glyoxalase I Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Glyoxalase I (GLO1) inhibitor 3, a potent antagonist of the GLO1 enzyme with a half-maximal inhibitory concentration (IC50) of 0.011 µM[1]. GLO1 is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Inhibition of GLO1 leads to the accumulation of MG, inducing cellular stress and apoptosis, a mechanism with significant therapeutic potential in oncology and neuropsychiatric disorders. This document details the core mechanism, associated signaling pathways, quantitative inhibitory data, and relevant experimental protocols.

Introduction to the Glyoxalase System

The glyoxalase system is a ubiquitous enzymatic pathway essential for the detoxification of reactive α-oxoaldehydes, primarily methylglyoxal (MG). MG is a spontaneous byproduct of glycolysis and its accumulation can lead to advanced glycation end products (AGEs), which are associated with cellular damage, oxidative stress, and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cancer[2]. The system comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires reduced glutathione (GSH) as a cofactor.

The detoxification process begins with the non-enzymatic reaction of MG with GSH to form a hemithioacetal adduct. GLO1 then catalyzes the isomerization of this adduct to S-D-lactoylglutathione. Subsequently, GLO2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process. Due to its rate-limiting role in this pathway, GLO1 has emerged as a significant therapeutic target.

Glyoxalase I Inhibitor 3: A Potent Antagonist

This compound, also identified as compound 22g, is a highly potent inhibitor of the GLO1 enzyme, demonstrating an IC50 value of 0.011 µM[1]. Its primary mechanism of action is the competitive inhibition of GLO1, thereby preventing the detoxification of methylglyoxal. This targeted inhibition leads to a cascade of downstream cellular events, making it a valuable tool for research into the roles of the glyoxalase system in disease and a promising candidate for therapeutic development, particularly in the fields of oncology and for the treatment of anxiety and depression[1].

Quantitative Data Summary

The inhibitory potency of this compound has been quantified and is presented below. Further quantitative data from cellular assays would be contingent on the analysis of the primary research publication.

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound (compound 22g) | Glyoxalase I (GLO1) | 0.011 | [1] |

Core Mechanism of Action

The fundamental mechanism of action of this compound is the direct competitive inhibition of the GLO1 enzyme. By binding to the active site of GLO1, the inhibitor prevents the binding of the hemithioacetal substrate formed from methylglyoxal and glutathione. This blockage of the catalytic activity of GLO1 disrupts the primary cellular pathway for MG detoxification.

The inhibition of GLO1 leads to the intracellular accumulation of methylglyoxal. Elevated levels of MG, a reactive dicarbonyl species, result in a state of "dicarbonyl stress." This stress manifests through several downstream effects:

-

Formation of Advanced Glycation End Products (AGEs): MG readily reacts with proteins, lipids, and nucleic acids to form AGEs. These modifications can alter the structure and function of biomolecules, contributing to cellular dysfunction and pathology[2].

-

Oxidative Stress: The accumulation of MG and the formation of AGEs can lead to an increase in reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and causing oxidative damage to cellular components[2].

-

Induction of Apoptosis: The culmination of dicarbonyl stress, AGE formation, and oxidative stress can trigger programmed cell death, or apoptosis. This is a key rationale for the investigation of GLO1 inhibitors as anticancer agents, as tumor cells often exhibit high glycolytic rates and are thus more susceptible to MG-induced toxicity[3].

Signaling Pathways Implicated in GLO1 Inhibition

The cellular consequences of GLO1 inhibition and subsequent methylglyoxal accumulation involve the modulation of several key signaling pathways.

-

GABAergic Signaling: In the context of neuropsychiatric disorders, methylglyoxal has been identified as a partial agonist of GABA-A receptors. By inhibiting GLO1, and thereby increasing MG levels in the brain, it is hypothesized that GABAergic neurotransmission is enhanced, leading to anxiolytic and antidepressant effects[4].

-

Stress-Activated Protein Kinase (SAPK) Pathways: The cellular stress induced by MG accumulation activates stress-responsive signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Prolonged activation of these pathways is known to be a potent trigger for apoptosis[3].

Mandatory Visualizations

Glyoxalase System and Point of Inhibition

Caption: The Glyoxalase pathway and the inhibitory action of this compound.

Downstream Consequences of GLO1 Inhibition

Caption: Cellular consequences following the inhibition of Glyoxalase I.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of GLO1 inhibitors. Specific parameters for this compound would be detailed in its primary publication.

In Vitro Glyoxalase I Activity Assay (Spectrophotometric)

This assay measures the activity of GLO1 by monitoring the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.

Materials:

-

Human recombinant GLO1 enzyme

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.6

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH), freshly prepared

-

Test inhibitor compound (e.g., this compound)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Substrate Mixture: In the assay buffer, mix equal volumes of MG and GSH solutions to allow for the spontaneous formation of the hemithioacetal substrate. Incubate for at least 15 minutes at room temperature.

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and the GLO1 enzyme.

-

Initiate Reaction: Add the substrate mixture to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 240 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of GLO1 inhibition on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., a high GLO1-expressing line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) value.

Intracellular Methylglyoxal Measurement

This protocol allows for the quantification of MG accumulation within cells following GLO1 inhibition.

Materials:

-

Cultured cells

-

This compound

-

Derivatizing agent (e.g., o-phenylenediamine, OPD)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

Procedure:

-

Cell Treatment: Culture cells in the presence or absence of this compound for a defined period.

-

Cell Lysis and Deproteinization: Harvest the cells and lyse them. Deproteinize the lysate using perchloric acid.

-

Derivatization: Neutralize the supernatant and react it with the OPD solution to form a stable, quantifiable derivative of MG.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the MG derivative from other cellular components on a suitable column (e.g., a C18 column).

-

Quantification: Detect the MG derivative using a fluorescence or UV detector and quantify the amount by comparing the peak area to a standard curve generated with known concentrations of MG.

-

Data Normalization: Normalize the intracellular MG concentration to the total protein content or cell number of the sample.

Conclusion

This compound is a potent and specific inhibitor of the GLO1 enzyme. Its mechanism of action, centered on the induction of methylglyoxal-mediated dicarbonyl stress, has significant implications for therapeutic strategies in cancer and neuropsychiatric conditions. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this and other GLO1 inhibitors. A thorough understanding of its interaction with the glyoxalase system and the downstream cellular consequences is paramount for its successful translation into clinical applications.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US9834579B2 - Crystalline forms of s-acetyl glutathione, their preparations and uses in pharmaceutical and nutraceutical formulations - Google Patents [patents.google.com]

- 3. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2010095940A2 - Glutathione-based drug delivery system - Google Patents [patents.google.com]

An In-Depth Technical Guide to Glyoxalase I Inhibitor 3: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Glyoxalase I inhibitor 3, also identified as compound 22g. This potent inhibitor of Glyoxalase I (GLO1), a critical enzyme in the detoxification of cytotoxic methylglyoxal, is a subject of increasing interest in the fields of medicinal chemistry and drug development, particularly for its potential therapeutic applications in oncology and neurology.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound (compound 22g) | [1][2] |

| CAS Number | 1415388-25-8 | [1] |

| Molecular Formula | C22H21N3O3 | [2] |

| Molecular Weight | 375.42 g/mol | [2] |

| IC50 (GLO1) | 0.011 µM | [1][2] |

Chemical Structure

This compound is chemically known as (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(p-tolyl)benzenesulfonamide.

Caption: Chemical structure of this compound.

Synthetic Pathway

The synthesis of this compound involves a multi-step process, beginning with the diazotization of a sulfonamide precursor followed by coupling with 2-naphthol.

Caption: Synthetic scheme for this compound.

Experimental Protocols

General Synthesis of (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(aryl)benzenesulfonamide Derivatives:

This protocol is adapted from procedures for synthesizing similar diazenylbenzenesulfonamide derivatives.

Step 1: Synthesis of 4-amino-N-(p-tolyl)benzenesulfonamide A solution of p-toluidine (1.0 eq) in pyridine is cooled to 0 °C. To this solution, 4-acetamidobenzenesulfonyl chloride (1.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The acetyl group is then removed by refluxing with aqueous HCl. The reaction mixture is cooled, neutralized with a base (e.g., NaHCO3), and the precipitated product, 4-amino-N-(p-tolyl)benzenesulfonamide, is filtered, washed with water, and dried.

Step 2: Diazotization of 4-amino-N-(p-tolyl)benzenesulfonamide 4-amino-N-(p-tolyl)benzenesulfonamide (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Azo coupling with 2-Naphthol In a separate flask, 2-naphthol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the alkaline solution of 2-naphthol with vigorous stirring, maintaining the temperature below 5 °C. The coupling reaction results in the formation of a colored precipitate. The mixture is stirred for a further 2-3 hours at low temperature. The precipitate is then filtered, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield the final product, (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(p-tolyl)benzenesulfonamide (this compound). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of Action: Glyoxalase I Inhibition

The glyoxalase system is the primary pathway for the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Inhibition of GLO1 leads to the accumulation of MG, which in turn can induce apoptosis, making GLO1 an attractive target for cancer therapy.

Caption: The Glyoxalase pathway and the point of inhibition by this compound.

Conclusion

This compound is a highly potent small molecule inhibitor of the GLO1 enzyme. Its straightforward synthesis and significant biological activity make it a valuable tool for researchers studying the glyoxalase system and a promising lead compound for the development of novel therapeutics targeting diseases characterized by elevated methylglyoxal levels, such as cancer and potentially certain neurological disorders. Further investigation into its pharmacological properties and in vivo efficacy is warranted.

References

Unveiling the Molecular Embrace: A Technical Guide to the Glyoxalase I (GLO1) Binding Site of Inhibitor 3

For Immediate Release

This technical guide provides a comprehensive overview of the binding interactions between Glyoxalase I (GLO1) and the potent anxiolytic agent, "Glyoxalase I inhibitor 3" (also known as compound 22g). Designed for researchers, scientists, and professionals in drug development, this document delves into the specific molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate the binding mechanism. This information is critical for the rational design of next-generation GLO1 inhibitors for the potential treatment of anxiety and other neurological disorders.

Executive Summary

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of GLO1 has emerged as a promising therapeutic strategy for anxiety and other central nervous system disorders. "this compound" (compound 22g) is a highly potent, non-glutathione-based inhibitor of GLO1 with an IC50 value of 0.011 µM.[1] Understanding the precise binding mode of this inhibitor to the GLO1 active site is paramount for optimizing its therapeutic potential and developing novel chemical entities with improved pharmacological profiles. This guide synthesizes the available data to provide a detailed map of the inhibitor's binding site, supported by quantitative data and experimental protocols.

Quantitative Binding Data

The inhibitory potency of "this compound" against human GLO1 has been determined through rigorous enzymatic assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | IC50 (µM) |

| This compound (compound 22g) | GLO1 | 0.011 |

The GLO1 Active Site: A Trio of Functional Regions

The binding of "this compound" occurs within the well-defined active site of the GLO1 enzyme. This active site is a sophisticated molecular environment characterized by three key regions that collectively contribute to substrate recognition and catalysis, and consequently, inhibitor binding.

Hydrophobic Pocket: This region is lined with a constellation of nonpolar amino acid residues, including Phenylalanine at positions 62 and 71 (Phe62, Phe71), Leucine at positions 69 and 92 (Leu69, Leu92), Leucine 160 (Leu160), and Methionine 179 (Met179). These residues create a greasy, water-excluding environment that accommodates hydrophobic moieties of inhibitors, contributing significantly to binding affinity through van der Waals forces.

Zinc Ion Region: At the heart of the active site lies a catalytic zinc ion (Zn2+). This divalent cation is tetrahedrally coordinated by the side chains of four key amino acid residues: Glutamine 33 (Gln33), Glutamic acid 99 (Glu99), Histidine 126 (His126), and Glutamic acid 172 (Glu172). The zinc ion plays a crucial role in polarizing the substrate and is a primary target for inhibitors that contain zinc-binding functional groups.

Positively Charged Mouth: The entrance to the active site is characterized by a surplus of positively charged amino acid residues, namely Arginine 37 (Arg37), Arginine 122 (Arg122), Lysine 150 (Lys150), and Lysine 156 (Lys156). This electropositive region is critical for the initial recognition and orientation of the glutathione-based substrate and also provides a key interaction point for inhibitors possessing negatively charged or polar functionalities.

Binding Mode of "this compound"

Based on molecular docking studies of potent, non-glutathione-based GLO1 inhibitors with similar scaffolds, a putative binding mode for "this compound" can be proposed. The inhibitor likely orients itself to engage with all three functional regions of the active site.

A key feature of many potent GLO1 inhibitors is a functional group capable of coordinating with the active site zinc ion. It is highly probable that a heteroatom-containing moiety on "this compound" displaces a water molecule and directly interacts with the Zn2+, a critical interaction for high-affinity binding.

Furthermore, aromatic or aliphatic portions of the inhibitor are expected to favorably occupy the hydrophobic pocket, forming extensive van der Waals contacts with the surrounding nonpolar residues. Finally, any polar or charged groups on the inhibitor would likely be positioned to form electrostatic interactions, such as hydrogen bonds or salt bridges, with the positively charged residues at the mouth of the active site. The synergistic effect of these interactions across the three active site regions is responsible for the potent inhibition observed with "this compound".

Experimental Protocols

The determination of the inhibitory activity of "this compound" on GLO1 is typically performed using a spectrophotometric enzyme inhibition assay.

GLO1 Enzyme Inhibition Assay

Principle: This assay measures the GLO1-catalyzed conversion of the hemithioacetal, formed from methylglyoxal (MG) and glutathione (GSH), to S-D-lactoylglutathione. The formation of S-D-lactoylglutathione is monitored by the increase in absorbance at 240 nm.

Materials:

-

Human recombinant GLO1 enzyme

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH) solution

-

Sodium phosphate buffer (pH 7.4)

-

"this compound" (compound 22g) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Preparation of Reagents: Prepare working solutions of GLO1, MG, GSH, and the inhibitor in sodium phosphate buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add the sodium phosphate buffer.

-

Add a specific concentration of "this compound" or the vehicle control.

-

Add the GLO1 enzyme solution and incubate for a pre-determined time at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a pre-incubated mixture of MG and GSH (to allow for hemithioacetal formation).

-

-

Data Acquisition: Immediately monitor the increase in absorbance at 240 nm over time using a spectrophotometer in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of GLO1 inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

"this compound" represents a significant advancement in the development of potent and selective GLO1 inhibitors. Its interaction with the GLO1 active site is a multifaceted affair, involving coordination with the catalytic zinc ion, hydrophobic interactions within a specialized pocket, and electrostatic attractions at the enzyme's entrance. The detailed understanding of this binding mechanism, as outlined in this guide, provides a solid foundation for the structure-based design of improved therapeutic agents targeting GLO1 for the treatment of anxiety and related disorders. Further elucidation of the precise atomic-level interactions through co-crystallization studies will undoubtedly accelerate the journey of these promising inhibitors from the laboratory to the clinic.

References

The Role of Glyoxalase I Inhibition in Dicarbonyl Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the role of Glyoxalase I (Glo1) inhibition in the induction of dicarbonyl stress, a state implicated in a range of pathologies from diabetes to cancer. While specific experimental data on "Glyoxalase I inhibitor 3" is limited in publicly available scientific literature, this document will utilize data from other potent Glo1 inhibitors to elucidate the core principles, experimental methodologies, and downstream cellular consequences of Glo1 inhibition. We will explore the key signaling pathways activated by dicarbonyl stress and provide detailed protocols for relevant assays.

Introduction to the Glyoxalase System and Dicarbonyl Stress

The glyoxalase system is a critical enzymatic pathway responsible for the detoxification of reactive dicarbonyl species, most notably methylglyoxal (MG).[1][2] MG is a cytotoxic byproduct of glycolysis that can lead to the formation of advanced glycation end products (AGEs), which are associated with cellular damage, aging, and various diseases.[3][4] The glyoxalase system consists of two key enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), which convert MG into the less harmful D-lactate.[2]

Dicarbonyl stress arises from an imbalance between the production and detoxification of dicarbonyls like MG.[4] Inhibition of Glo1, the rate-limiting enzyme in this pathway, leads to the accumulation of intracellular MG, thereby inducing dicarbonyl stress.[1] This elevation in MG levels can trigger a cascade of cellular events, including protein and DNA damage, oxidative stress, and apoptosis, making Glo1 a compelling target for therapeutic intervention, particularly in cancer therapy where cancer cells often exhibit high glycolytic rates and are more susceptible to the toxic effects of MG.[3][5]

Glyoxalase I Inhibitors: Mechanism of Action and Therapeutic Potential

Glyoxalase I inhibitors are compounds that block the active site of the Glo1 enzyme, preventing it from detoxifying methylglyoxal.[6] This leads to an accumulation of MG within the cell, inducing dicarbonyl stress and subsequent cellular damage.[1] The therapeutic potential of Glo1 inhibitors is primarily being explored in the context of cancer treatment. Many tumor cells have a high metabolic rate and increased reliance on glycolysis, leading to higher basal levels of MG.[2] By inhibiting Glo1, the cytotoxic effects of MG can be selectively enhanced in cancer cells.[5]

"this compound" and Other Potent Inhibitors

Quantitative Data on Glyoxalase I Inhibitors

The following tables summarize quantitative data for several potent Glyoxalase I inhibitors, demonstrating their efficacy in enzymatic assays and cellular models.

Table 1: In Vitro Enzymatic Inhibition Data

| Inhibitor | Target | IC50 / Ki | Source |

| This compound (compound 22g) | Human Glo1 | 0.011 µM (IC50) | [7][8][9] |

| Compound 10' (diethyl ester prodrug) | Human Glo1 | 1.0 nM (Ki for active form) | [1] |

| SYN 25285236 | Human Glo1 | 48.18 µM (IC50) | [3] |

| SYN 22881895 | Human Glo1 | 48.77 µM (IC50) | [3] |

| Glyoxalase I inhibitor free base (3(Et)2) | Glo1 | Not specified | [6] |

Table 2: Cellular Activity of Glyoxalase I Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | Source |

| Compound 10' | NCI-H522 (human lung cancer) | 37% Tumor Growth Inhibition (in vivo) | 160 mg/kg | [1] |

| Compound 10' | KBM7R (human leukemia) | IC50 of 20.4 µM | 20.4 µM | [1] |

| Glyoxalase I inhibitor free base (3(Et)2) | L1210 (murine leukemia) | GI50 of 3 µM | 3 µM | [6] |

| Glyoxalase I inhibitor free base (3(Et)2) | B16 (murine melanoma) | GI50 of 11 µM | 11 µM | [6] |

Key Signaling Pathways in Dicarbonyl Stress

Inhibition of Glyoxalase I and the subsequent accumulation of methylglyoxal trigger several key signaling pathways involved in cellular stress, inflammation, and apoptosis.

The Unfolded Protein Response (UPR)

Dicarbonyl stress leads to the glycation of proteins, causing them to misfold and aggregate in the endoplasmic reticulum (ER), which in turn activates the Unfolded Protein Response (UPR).[4] The UPR is a cellular stress response aimed at restoring ER homeostasis, but prolonged activation can lead to apoptosis.[4]

Caption: Unfolded Protein Response (UPR) activation by dicarbonyl stress.

Receptor for Advanced Glycation End Products (RAGE) Signaling

Advanced glycation end products (AGEs), formed as a result of MG accumulation, can bind to the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers a signaling cascade that promotes inflammation and oxidative stress.

Caption: RAGE signaling pathway activated by AGEs.

NF-κB Signaling Pathway

Methylglyoxal can directly and indirectly modulate the NF-κB signaling pathway. While some studies suggest MG can inhibit NF-κB activation by modifying key proteins in the pathway, others indicate that the overall inflammatory environment created by dicarbonyl stress leads to NF-κB activation.

Caption: Modulation of the NF-κB signaling pathway by methylglyoxal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Glyoxalase I inhibitors.

Glyoxalase I Activity Assay (Spectrophotometric)

This protocol measures the activity of Glo1 by monitoring the formation of S-D-lactoylglutathione at 240 nm.

Materials:

-

Recombinant human Glyoxalase I

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH)

-

Sodium phosphate buffer (pH 6.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, GSH, and MG in a 96-well plate.

-

Add the Glyoxalase I inhibitor at various concentrations to the respective wells.

-

Initiate the reaction by adding the recombinant Glo1 enzyme to all wells.

-

Immediately measure the increase in absorbance at 240 nm every 30 seconds for 10-20 minutes at 25°C.

-

Calculate the rate of S-D-lactoylglutathione formation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Measurement of Intracellular Methylglyoxal (LC-MS/MS)

This protocol describes the quantification of intracellular MG levels following treatment with a Glo1 inhibitor.

Materials:

-

Cultured cells

-

Glyoxalase I inhibitor

-

Perchloric acid (PCA)

-

1,2-diaminobenzene (DB) derivatizing agent

-

[¹³C₃]-Methylglyoxal internal standard

-

LC-MS/MS system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with the Glyoxalase I inhibitor or vehicle control for the desired time.

-

Harvest the cells and lyse them using cold PCA.

-

Add the [¹³C₃]-MG internal standard to the cell lysate.

-

Derivatize the MG in the sample with DB to form a stable quinoxaline derivative.

-

Analyze the samples using LC-MS/MS to quantify the amount of the MG-DB derivative relative to the internal standard.

-

Normalize the MG concentration to the total protein content of the cell lysate.

Caspase-3/7 Activity Assay (Luminescent)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis, using a luminescent substrate.

Materials:

-

Cultured cells

-

Glyoxalase I inhibitor

-

Caspase-Glo® 3/7 Assay Reagent (or equivalent)

-

96-well white-walled microplate

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and treat with the Glyoxalase I inhibitor or a positive control for apoptosis (e.g., staurosporine) for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well, ensuring equal volume to the culture medium.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 1-2 hours to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Conclusion

Inhibition of Glyoxalase I is a promising strategy for inducing dicarbonyl stress, particularly in the context of cancer therapy. While specific data for "this compound" is limited, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any potent Glo1 inhibitor. Understanding the intricate signaling pathways activated by dicarbonyl stress is crucial for the development of targeted therapies that exploit this metabolic vulnerability. Further research into specific and potent Glo1 inhibitors will undoubtedly pave the way for novel therapeutic interventions in a range of diseases.

References

- 1. Design, Synthesis and Biological Evaluation of Potent Human Glyoxalase I Inhibitors [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

An In-depth Technical Guide on Glyoxalase I Inhibition and Methylglyoxal Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxalase system, with Glyoxalase I (Glo1) as its rate-limiting enzyme, is a critical cellular defense mechanism against the cytotoxic effects of methylglyoxal (MG), a reactive dicarbonyl species formed primarily as a byproduct of glycolysis. Inhibition of Glo1 leads to the accumulation of intracellular MG, a state known as dicarbonyl stress. This accumulation has profound cellular consequences, including the formation of advanced glycation end products (AGEs), induction of oxidative stress, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the core principles of Glo1 inhibition, focusing on a representative inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (referred to herein as Glyoxalase I inhibitor 3 or BBGC). We will delve into the molecular mechanisms, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, metabolic diseases, and drug development.

Introduction to the Glyoxalase System and Methylglyoxal

The glyoxalase system is a ubiquitous enzymatic pathway responsible for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (MG). MG is a cytotoxic byproduct of glycolysis, and its accumulation can lead to widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids. The detoxification process is a two-step reaction:

-

Glyoxalase I (Glo1): Catalyzes the isomerization of the hemithioacetal, spontaneously formed from MG and glutathione (GSH), to S-D-lactoylglutathione.

-

Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.

Glo1 is the rate-limiting enzyme in this pathway, making it a key regulator of intracellular MG levels. Elevated Glo1 expression has been observed in various cancer types, where it is thought to support the high glycolytic rate of tumor cells and contribute to multidrug resistance by mitigating the cytotoxic effects of MG. This makes Glo1 an attractive target for anticancer drug development.

Mechanism of Action of this compound (BBGC)

S-p-bromobenzylglutathione cyclopentyl diester (BBGC) is a potent, cell-permeable prodrug inhibitor of Glo1. Its mechanism of action involves the following steps:

-

Cellular Uptake: The ester groups of BBGC enhance its lipophilicity, allowing it to readily cross the cell membrane.

-

Intracellular Activation: Once inside the cell, non-specific intracellular esterases cleave the cyclopentyl diester groups, releasing the active inhibitor, S-p-bromobenzylglutathione.

-

Competitive Inhibition of Glo1: S-p-bromobenzylglutathione acts as a competitive inhibitor of Glo1, binding to the active site and preventing the detoxification of the MG-GSH hemithioacetal.

-

Methylglyoxal Accumulation: The inhibition of Glo1 leads to a rapid increase in the intracellular concentration of MG.

-

Downstream Cellular Effects: The accumulation of MG triggers a cascade of downstream events, including the formation of advanced glycation end products (AGEs), increased oxidative stress, and the induction of apoptosis.

Quantitative Data on the Effects of this compound

The inhibition of Glo1 by compounds such as BBGC has been shown to have a significant impact on cancer cell viability and proliferation. The following tables summarize key quantitative data from studies on Glo1 inhibitors.

Table 1: In Vitro Cytotoxicity of S-p-bromobenzylglutathione cyclopentyl diester (BBGC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Leukemia | 4.23 | [1] |

| NCI-H522 | Human Lung Carcinoma | (Sensitive) | [2] |

| DMS114 | Human Lung Carcinoma | (Sensitive) | [2] |

| A549 | Human Lung Carcinoma | (Less Sensitive) | [2] |

| DU-145 | Human Prostate Cancer | (Sensitive) | [2] |

Table 2: Effects of Glo1 Inhibition on Apoptosis and Methylglyoxal Accumulation

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Methylglyoxal (MG) Accumulation | HL-60 Cells | 10 µM BBGC (1 hr) | Increased MG concentration | [1] |

| Apoptosis Induction | HL-60 Cells | 10 µM BBGC (6 hr) | Induction of apoptosis | [1] |

| Apoptosis Percentage | 402.91 ET (Trabectedin-resistant myxoid liposarcoma) | Trabectedin + BBGC | Significantly increased percentage of Annexin V-positive cells compared to Trabectedin alone | [3] |

| Caspase Activation | GLO1-overexpressing tumor cells | BBGC | Activation of caspases | [2] |

| MG-H1 Levels | Caenorhabditis elegans (glod-4 null mutants) | - | Increased MG-H1 levels compared to wildtype | [4] |

| MG-H1 Levels | DU-145 and PC3 (metastatic prostate cancer cells) | Glo1 silencing (siGlo1) | Increased intracellular MG-H1 levels | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glo1 Inhibition-Induced Apoptosis

The accumulation of methylglyoxal following Glo1 inhibition triggers cellular stress responses that converge on the activation of apoptotic pathways. A key mechanism involves the activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).

Experimental Workflow for Assessing Glo1 Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a Glyoxalase I inhibitor.

Detailed Experimental Protocols

Measurement of Intracellular Methylglyoxal by LC-MS/MS

This protocol is adapted from established methods for the quantification of methylglyoxal in biological samples.

Materials:

-

Perchloric acid (PCA)

-

1,2-diaminobenzene (DB)

-

[¹³C₃]MG (as internal standard)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells and deproteinize the lysate by adding a final concentration of 0.5 M PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Collect the supernatant.

-

-

Derivatization:

-

Add the [¹³C₃]MG internal standard to the supernatant.

-

Add DB to a final concentration of 1 mM.

-

Incubate at room temperature for 4 hours in the dark to allow for the formation of the quinoxaline derivative of MG.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the quinoxaline derivative using a suitable C18 reverse-phase column.

-

Detect and quantify the derivative using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring the specific transitions for the MG-DB and [¹³C₃]MG-DB adducts.

-

-

Quantification:

-

Calculate the concentration of MG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Assessment of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry

This protocol outlines the standard procedure for quantifying apoptosis using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Glo1 inhibitor (e.g., BBGC) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation solution like trypsin-EDTA.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Western Blot Analysis of Apoptotic Signaling Proteins

This protocol describes the detection of key proteins in the Glo1 inhibitor-induced apoptotic pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Treat cells with the Glo1 inhibitor as described previously.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all target proteins to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The inhibition of Glyoxalase I presents a promising therapeutic strategy, particularly in the context of cancer. By inducing the accumulation of the cytotoxic metabolite methylglyoxal, Glo1 inhibitors can selectively target highly glycolytic cancer cells and trigger apoptosis. The representative inhibitor, BBGC, has demonstrated significant preclinical efficacy. This technical guide provides a foundational understanding of the mechanisms and methodologies involved in studying Glo1 inhibition.

Future research in this area should focus on the development of more potent and selective Glo1 inhibitors with improved pharmacokinetic properties. Further elucidation of the complex downstream signaling pathways activated by methylglyoxal accumulation will be crucial for identifying potential combination therapies and understanding mechanisms of resistance. The continued investigation into the role of the glyoxalase system in various diseases will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-p-bromobenzyl-glutathione cyclopentyl diester (BBGC) as novel therapeutic strategy to enhance trabectedin anti-tumor effect in soft tissue sarcoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]

- 5. A novel small‐molecule activator of procaspase‐3 induces apoptosis in cancer cells and reduces tumor growth in human breast, liver and gallbladder cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Cellular Apoptosis by Glyoxalase I Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms through which the inhibition of Glyoxalase I (Glo1) leads to cellular apoptosis. A critical enzyme in the detoxification of cytotoxic glycolytic byproducts, Glo1 has emerged as a promising target in cancer therapy. Its inhibition triggers a cascade of cellular events culminating in programmed cell death. This document details the signaling pathways involved, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the core mechanisms.

The Glyoxalase System and the Consequences of its Inhibition

The glyoxalase system is the primary pathway for the detoxification of methylglyoxal (MG), a reactive dicarbonyl species formed as a byproduct of glycolysis.[1][2][3][4][5] Glyoxalase I (Glo1), in conjunction with Glyoxalase II (Glo2) and the cofactor glutathione (GSH), converts MG into the non-toxic D-lactate.[3][4] Cancer cells, with their heightened glycolytic rate, exhibit a greater reliance on the glyoxalase system to mitigate the toxic effects of elevated MG levels.[3][4][6]

Inhibition of Glo1 disrupts this crucial detoxification process, leading to the intracellular accumulation of MG.[2][4] This accumulation is a central event that initiates a cascade of cellular stress responses, ultimately driving the cell towards apoptosis.[2][7][8][9]

Key Signaling Pathways in Glo1 Inhibition-Induced Apoptosis

The pro-apoptotic effects of Glo1 inhibition are mediated through several interconnected signaling pathways. The accumulation of MG and the subsequent increase in advanced glycation end products (AGEs) trigger oxidative stress, modulate the activity of key signaling kinases, and alter the balance of pro- and anti-apoptotic proteins.

Oxidative Stress and Reactive Oxygen Species (ROS)

The accumulation of MG and AGEs can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[7] This oxidative stress can, in turn, inhibit Glo1 activity, creating a positive feedback loop that exacerbates MG accumulation and cellular damage.[1][7] ROS can directly damage cellular components, including lipids, proteins, and DNA, and can also act as signaling molecules to activate apoptotic pathways.[1]

MAPK Signaling Cascade

The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are key transducers of stress signals that can lead to apoptosis. Inhibition of Glo1 has been shown to activate the MAPK family of proteins.[6][7][10][11] The activation of these kinases can, in turn, modulate the expression and activity of downstream targets involved in apoptosis.

Bcl-2 Family Proteins and the Mitochondrial Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. Glo1 inhibition has been demonstrated to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax.[1][6][7][10] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.[1]

Caspase Activation

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The mitochondrial pathway, initiated by Bcl-2 family dysregulation, leads to the activation of initiator caspases, such as caspase-9, which then cleave and activate executioner caspases, including caspase-3 and caspase-7.[1] The activation of these executioner caspases is a point of no return, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Quantitative Data on Glyoxalase I Inhibition and Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of Glo1 inhibitors on cancer cells.

| Inhibitor/Condition | Cell Line | IC50 (µM) | Effect on Apoptosis | Reference |

| Glyoxalase I inhibitor 3 (compound 22g) | Not Specified | 0.011 | Not Specified | [12] |

| SYN 25285236 | Not Specified | 48.18 | Induces apoptosis | [8][9] |

| SYN 22881895 | Not Specified | 48.77 | Induces apoptosis | [8][9] |

| Treatment | Cell Line | Change in Protein Expression | Reference |

| MG addition or GLOI inhibition | Breast Cancer Cells | ↓ Bcl-2, ↑ p-JNK, ↑ p-ERK, ↑ p-p38 | [10][11] |

| GLO1 silencing | Human CRC cells | ↓ Bcl-2, ↑ Bax, ↑ p53 | [6] |

| Ionising radiation (induces GI inhibition) | MCF-7 | ↓ Bcl-2, ↑ Bax, ↑ Cytochrome c release, ↑ Caspase-7 activation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of Glo1 inhibitors on cellular apoptosis pathways.

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of Glo1 inhibitors.

-

Method:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Glo1 inhibitor for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: To quantify the percentage of apoptotic and necrotic cells.

-

Method:

-

Treat cells with the Glo1 inhibitor for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis of Apoptosis-Related Proteins

-

Principle: To detect changes in the expression levels of key proteins in the apoptotic pathways.

-

Method:

-

Treat cells with the Glo1 inhibitor and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein expression.

-

Glyoxalase I Activity Assay

-

Principle: To measure the enzymatic activity of Glo1 in cell lysates.

-

Method:

-

Prepare cell lysates and determine the protein concentration.

-

Prepare a reaction mixture containing sodium phosphate buffer, methylglyoxal, and glutathione.

-

Add the cell lysate to the reaction mixture.

-

Monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione, using a spectrophotometer.

-

Calculate the specific activity of Glo1 and express it as units per milligram of protein.

-

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling cascade initiated by Glyoxalase I inhibition leading to apoptosis.

References

- 1. Glyoxalase I inhibition induces apoptosis in irradiated MCF-7 cells via a novel mechanism involving Hsp27, p53 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of methylglyoxal and glyoxalase I inhibition on breast cancer cells proliferation, invasion, and apoptosis through modulation of MAPKs, MMP9, and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of methylglyoxal and glyoxalase I inhibition on breast cancer cells proliferation, invasion, and apoptosis through modulation of MAPKs, MMP9, and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Glyoxalase I Inhibitor 3 for the Study of GLO1 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis.[1] Inhibition of GLO1 offers a powerful tool to study the pathological roles of MG accumulation and dicarbonyl stress in a variety of diseases, including anxiety, depression, and cancer.[1][2] This technical guide focuses on Glyoxalase I inhibitor 3, also known as compound 22g, a potent and specific inhibitor of GLO1, providing a comprehensive overview of its properties, mechanism of action, and methodologies for its use in research.

Chemical Properties and Data

This compound (compound 22g) is a small molecule inhibitor with high potency against the GLO1 enzyme. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Compound Name | This compound (compound 22g) | [3][4] |

| CAS Number | 1415388-25-8 | [4] |

| Molecular Formula | C22H21N3O3 | [4] |

| Molecular Weight | 375.42 g/mol | [4] |

| IC50 | 0.011 µM | [3][4] |

Mechanism of Action

This compound functions by competitively inhibiting the GLO1 enzyme. This inhibition leads to an accumulation of intracellular methylglyoxal.[1] Elevated levels of MG have been shown to act as a partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This interaction with the GABA-A receptor is believed to be the underlying mechanism for the anxiolytic and antidepressant effects observed with GLO1 inhibition.[2][5]

Signaling Pathway

The inhibition of GLO1 by this compound initiates a signaling cascade that ultimately modulates neuronal activity. This pathway is visualized in the diagram below.

References

- 1. Role of glyoxalase 1 in methylglyoxal detoxification–the broad player of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Potent Human Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel glyoxalase I inhibitors possessing diazenylbenzenesulfonamide moie… [ouci.dntb.gov.ua]

- 5. Glyoxalase 1 increases anxiety by reducing GABAA receptor agonist methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glyoxalase 1 increases anxiety by reducing GABAA receptor agonist methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Glyoxalase I Inhibition in Oncology: A Technical Guide for Researchers

Introduction

The glyoxalase system, particularly Glyoxalase I (Glo1), has emerged as a compelling target in oncology research. Tumor cells, characterized by their high glycolytic rate, produce cytotoxic byproducts like methylglyoxal (MG).[1][2] Glo1 is a critical enzyme in the detoxification of MG, and its overexpression has been observed in various cancers, contributing to tumor progression and multidrug resistance.[1][2][3][4][5] Consequently, the inhibition of Glo1 presents a promising therapeutic strategy to selectively induce cancer cell death by promoting the accumulation of toxic MG.[1][4][5] This technical guide provides an in-depth overview of the use of Glyoxalase I inhibitors in cancer cell line studies, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While the specific compound "Glyoxalase I inhibitor 3" is noted for its high potency with an IC50 of 0.011 µM, its detailed application in cancer research is not extensively documented in the public domain.[6] Therefore, this guide will draw upon data from well-characterized Glo1 inhibitors to provide a comprehensive resource for researchers in the field.

Quantitative Data on Glyoxalase I Inhibitors in Cancer Cell Lines

The efficacy of various Glyoxalase I inhibitors has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data, such as IC50 values, to facilitate comparison.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| 4-hydroxy-estradiol | Colorectal Cancer Cells | Colorectal Cancer | 0.226 | [3] |

| Trichostatin A | CACO2 | Colorectal Cancer | 14.0 - 27.0 | [3] |

| Trichostatin A | HCT116 | Colorectal Cancer | 14.0 - 27.0 | [3] |

| Trichostatin A | SW620 | Colorectal Cancer | 14.0 - 27.0 | [3] |

| Trichostatin A | HT29 | Colorectal Cancer | 14.0 - 27.0 | [3] |

| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | Various | Leukemia, Non-small-cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Not specified | [3] |

| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | SNB-19 | Glioblastoma | Most potent | [3][7][8] |

| Ethyl pyruvate (EP) (in combination with sorafenib) | Hepatocellular Carcinoma | Liver Cancer | Not specified | [4] |

| Inhibitor | Effect on Cell Viability (Cancer Cell Line) | Concentration (µM) | Reference |

| Trichostatin A | Substantial decrease | 1.4 - 14.7 | [3] |

| TLSC702 | Reduced viability | Not specified | [4] |

Experimental Protocols

The following section outlines generalized experimental protocols for assessing the efficacy of Glyoxalase I inhibitors in cancer cell line studies, based on methodologies cited in the literature.

1. Cell Culture and Maintenance:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC3 [prostate], A549 [lung], HCT116 [colon]) and a normal cell line for control.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. In Vitro Glyoxalase I Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of a compound on Glo1 enzyme activity.

-

Methodology:

-

Purified human Glo1 enzyme is used.

-

The assay mixture contains phosphate buffer, methylglyoxal, and glutathione.

-

The formation of S-D-lactoylglutathione is monitored spectrophotometrically at 240 nm.

-

The inhibitor is added at various concentrations to determine the IC50 value.

-

3. Cell Viability and Proliferation Assays (e.g., MTT Assay):

-

Objective: To assess the cytotoxic and anti-proliferative effects of the Glo1 inhibitor.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of inhibitor concentrations for 24, 48, or 72 hours.

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

4. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):

-

Objective: To determine if the inhibitor induces apoptosis in cancer cells.

-

Methodology:

-

Cells are treated with the inhibitor at its IC50 concentration for a specified time.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cells.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

5. Western Blot Analysis:

-

Objective: To investigate the effect of the inhibitor on the expression of key proteins involved in signaling pathways.

-

Methodology:

-

Cells are treated with the inhibitor, and cell lysates are prepared.

-

Protein concentrations are determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, MAPKs).

-

The membrane is then incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The inhibition of Glyoxalase I triggers a cascade of cellular events, primarily initiated by the accumulation of methylglyoxal. This leads to dicarbonyl stress and subsequent activation of apoptotic pathways.

Caption: Signaling cascade initiated by Glyoxalase I inhibition.

The experimental workflow for evaluating a novel Glyoxalase I inhibitor typically follows a logical progression from in vitro enzyme assays to cell-based functional assays.

Caption: Experimental workflow for Glo1 inhibitor evaluation.

Glyoxalase I inhibitors represent a promising class of anti-cancer agents that exploit the metabolic vulnerability of tumor cells. By inducing the accumulation of cytotoxic methylglyoxal, these inhibitors can trigger apoptosis through various signaling pathways.[2][4][9] The data and protocols presented in this guide offer a framework for researchers to explore the therapeutic potential of novel Glo1 inhibitors. Further investigation into potent compounds and their efficacy in preclinical models is warranted to advance this therapeutic strategy towards clinical application.

References

- 1. dovepress.com [dovepress.com]

- 2. Role of the Glyoxalase System in Breast Cancer and Gynecological Cancer-Implications for Therapeutic Intervention: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Emerging Glycation-Based Therapeutics-Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Glyoxalase I Inhibitor 3 in Neurobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxalase system, particularly the enzyme Glyoxalase I (GLO1), has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Inhibition of GLO1 leads to an increase in the endogenous α-oxoaldehyde, methylglyoxal (MG), which has been identified as a novel modulator of GABA-A receptors. This technical guide provides an in-depth overview of a highly potent GLO1 inhibitor, designated as Glyoxalase I inhibitor 3 (also known as compound 22g), and explores its potential applications in neurobiology research. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways, offering a comprehensive resource for researchers and drug development professionals interested in this innovative therapeutic strategy.

Introduction to the Glyoxalase System and GLO1 Inhibition

The glyoxalase system is a critical metabolic pathway responsible for the detoxification of cytotoxic α-oxoaldehydes, with methylglyoxal (MG) being a primary substrate. This system comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), which convert MG into the less reactive D-lactate.[1]

GLO1 catalyzes the initial and rate-limiting step in this detoxification process. Consequently, inhibition of GLO1 leads to an accumulation of intracellular MG. Elevated MG levels have been implicated in various pathological conditions; however, in the context of neurobiology, this accumulation has been shown to have therapeutic potential.[1][2] Research has demonstrated that MG acts as a competitive partial agonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][3] This novel mechanism of action forms the basis for the anxiolytic, antidepressant, and anticonvulsant properties observed with GLO1 inhibitors.[1][4]

This compound: A High-Potency Modulator

This compound (compound 22g) is a potent, small-molecule inhibitor of GLO1. Its high potency makes it an attractive tool for probing the function of the glyoxalase system in the brain and for investigating the therapeutic potential of GLO1 inhibition.

Chemical Properties and In Vitro Potency

While detailed chemical properties are proprietary, the key characteristic of this compound is its exceptional inhibitory activity against the GLO1 enzyme.

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 22g) | Glyoxalase I (GLO1) | 0.011 | Vendor Data |

Mechanism of Action in a Neurobiological Context

The primary mechanism through which this compound is proposed to exert its effects on the central nervous system is via the potentiation of GABAergic signaling.

Inhibition of GLO1 by this compound prevents the detoxification of MG, leading to its accumulation. MG then acts as an agonist at GABA-A receptors, potentiating the influx of chloride ions and causing hyperpolarization of the neuronal membrane. This enhanced inhibitory tone is believed to underlie the observed anxiolytic, antidepressant, and anticonvulsant effects.[1][2]

Quantitative In Vivo Data with Potent GLO1 Inhibitors

While specific in vivo data for this compound is not yet widely published, studies using other potent GLO1 inhibitors, such as S-p-bromobenzylglutathione cyclopentyl diester (BrBzGCp2), provide valuable insights into the expected pharmacological effects. It is important to note that BrBzGCp2 has a lower potency (GC50 = 4.23 µM in HL-60 cells) than this compound (IC50 = 0.011 µM).

Effects on Brain Methylglyoxal Levels

| Compound | Animal Model | Dose | Time Point | Brain Region | Change in MG Levels | Reference |

| BrBzGCp2 | C57BL/6J Mice | 30 mg/kg, i.p. | 2 hours | Whole Brain | Increased | [5] |

Behavioral Effects in Animal Models of Anxiety and Depression

| Compound | Animal Model | Behavioral Test | Dose | Effect | Reference |

| BrBzGCp2 | C57BL/6J Mice | Open Field Test | 30 mg/kg, i.p. | Increased time in center | [5] |

| BrBzGCp2 | CD-1 Mice | Open Field Test | 50 mg/kg, i.p. | Reduced anxiety-like behavior | [5] |

| GLO1 inhibitor | Mice | Forced Swim Test | Not specified | Reduced immobility time | [4] |

| GLO1 inhibitor | Mice | Tail Suspension Test | Not specified | Reduced immobility time | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of GLO1 inhibitors in neurobiology.

Glyoxalase I Activity Assay in Brain Tissue

This protocol is adapted from established methods for measuring GLO1 activity in tissue homogenates.[1]

-

Tissue Homogenization:

-

Homogenize frozen brain tissue in ice-cold 10 mM sodium phosphate buffer (pH 7.4) at a 1:10 (w/v) ratio using an ultrasonic processor.

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the activity assay and protein quantification (e.g., Lowry assay).

-

-

Assay Procedure:

-

Prepare a substrate solution containing 2 mM methylglyoxal and 1 mM reduced glutathione (GSH) in 0.1 M sodium phosphate buffer (pH 7.2). Incubate at 25°C for 10 minutes to allow for the formation of the hemithioacetal substrate.

-

In a UV-transparent cuvette, add the brain tissue supernatant to the pre-incubated substrate solution.

-

Immediately monitor the increase in absorbance at 240 nm for 5 minutes at 25°C using a spectrophotometer. This increase corresponds to the formation of S-D-lactoylglutathione.

-

A blank reaction without the tissue extract should be run as a control.

-

Calculate GLO1 activity in units per milligram of protein, where one unit is defined as the formation of 1 µmole of S-D-lactoylglutathione per minute.

-

References

- 1. GLO1 inhibitors for neuropsychiatric and anti-epileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyoxalase 1 increases anxiety by reducing GABAA receptor agonist methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Figure 2 from Glo1 inhibitors for neuropsychiatric and anti-epileptic drug development. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to Glyoxalase I Inhibitor 3 (compound 22g)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Elevated levels of MG are implicated in various pathological conditions, including diabetic complications, neurodegenerative diseases, and cancer. Inhibition of GLO1 represents a promising therapeutic strategy, particularly in oncology, where cancer cells often exhibit high glycolytic rates and increased dependence on GLO1 for survival. This document provides a comprehensive technical overview of Glyoxalase I Inhibitor 3, also known as compound 22g, a potent inhibitor of this enzyme.

Core Properties of this compound (compound 22g)

Compound 22g, with the chemical name 1-Hydroxy-6-[1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-4-phenyl-2(1H)-pyridinone, is a highly potent, small molecule inhibitor of human Glyoxalase I.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-Hydroxy-6-[1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-4-phenyl-2(1H)-pyridinone | |

| Synonyms | This compound, compound 22g, Chugai 3d | |

| CAS Number | 1415388-25-8 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₁N₃O₃ | [1] |

| Molecular Weight | 375.42 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2][3] |

Biological Activity

| Parameter | Value | Species | Reference |

| IC₅₀ (GLO1) | 0.011 µM | Human | [5] |

Mechanism of Action and Signaling Pathways

While the specific signaling pathways downstream of GLO1 inhibition by compound 22g have not been fully elucidated in publicly available literature, the primary mechanism of action of GLO1 inhibitors is well-established. Inhibition of GLO1 leads to the accumulation of cytotoxic methylglyoxal. This accumulation can induce cellular apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the formation of advanced glycation end-products (AGEs), which can disrupt cellular function and activate apoptotic signaling cascades. The potential therapeutic application of this compound in depression and anxiety research suggests a possible modulation of neuronal pathways, though further investigation is required.[5]

Signaling Pathway of Glyoxalase I Inhibition

Caption: Mechanism of Glyoxalase I inhibition by compound 22g.

Experimental Protocols

Detailed experimental protocols for compound 22g are not extensively available in the public domain. However, based on standard methodologies for evaluating GLO1 inhibitors, the following protocols can be outlined.

Glyoxalase I Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of GLO1 by monitoring the formation of S-D-lactoylglutathione.

Materials:

-

Recombinant human Glyoxalase I

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH)

-

Sodium phosphate buffer (pH 6.6)

-

Compound 22g (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, GSH, and MG in each well of the microplate.

-

Add varying concentrations of compound 22g to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding recombinant human GLO1 to each well.

-

Immediately measure the increase in absorbance at 240 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to GLO1 activity.

-

Calculate the percentage of inhibition for each concentration of compound 22g relative to the vehicle control.

-